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Compound of Interest

Compound Name: Methyl (S)-(+)-mandelate

Cat. No.: B127884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
(S)-(+)-mandelate, a valuable chiral building block in pharmaceutical and chemical synthesis.

[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, supported by typical experimental protocols for acquiring such

spectra.

Chemical Structure and Properties
IUPAC Name: methyl (2S)-2-hydroxy-2-phenylacetate[2]

CAS Number: 21210-43-5[3][4]

Molecular Formula: C₉H₁₀O₃[3][4]

Molecular Weight: 166.17 g/mol [3][4]

Appearance: White crystalline powder[5]

Melting Point: 56-58 °C[3][5]

Optical Activity: [α]20/D +144° (c=1 in methanol)[3]
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The following tables summarize the key spectroscopic data for Methyl (S)-(+)-mandelate.

¹H NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Methyl DL-mandelate in CDCl₃

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.42 - 7.28 m 5H Aromatic (C₆H₅)

5.18 s 1H CH-OH

3.73 s 3H OCH₃

~3.5 (broad) s 1H OH

Note: Data is for the racemic mixture, Methyl DL-mandelate, as specific peak data for the (S)-

(+)-enantiomer was not available in the search results. The spectrum is largely identical for

both enantiomers in an achiral solvent.

¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Methyl (S)-(+)-mandelate

Chemical Shift (δ) ppm Assignment

174.5 C=O (Ester)

138.9 Aromatic (C)

128.6 Aromatic (CH)

128.3 Aromatic (CH)

126.7 Aromatic (CH)

72.5 CH-OH

52.8 OCH₃
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Note: Specific peak values can vary slightly depending on the solvent and spectrometer

frequency.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Methyl mandelate

Wavenumber (cm⁻¹) Description of Vibration

~3520 (sharp) O-H Stretch (hydroxyl group)

3090 - 3030 C-H Stretch (aromatic)

2995 - 2950 C-H Stretch (aliphatic, CH₃)

~1735 (strong) C=O Stretch (ester carbonyl)

1600, 1495, 1455 C=C Stretch (aromatic ring)

~1210, ~1120 C-O Stretch (ester and alcohol)

Note: The precise position and appearance of the O-H stretch can be affected by hydrogen

bonding.

Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Methyl mandelate

m/z Relative Intensity Proposed Fragment Ion

166 Low [M]⁺ (Molecular Ion)

107 High [C₆H₅CH(OH)]⁺

79 Moderate [C₆H₇]⁺

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Note: The molecular ion peak at m/z 166 is often of low intensity in the EI spectrum.[6]
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Detailed experimental protocols for the acquisition of spectroscopic data for Methyl (S)-(+)-
mandelate are not always fully reported in the literature. However, the following represents

typical methodologies for these analytical techniques.

NMR Spectroscopy
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 400 MHz

spectrometer.[7] A standard single-pulse experiment is used with a sufficient relaxation delay

to ensure quantitative integration. Chemical shifts are reported in parts per million (ppm)

relative to a tetramethylsilane (TMS) internal standard.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are usually acquired on the same

instrument, often at a frequency of 75 or 100 MHz.[7] To simplify the spectrum and enhance

sensitivity, broadband proton decoupling is commonly employed, resulting in a spectrum

where each unique carbon atom appears as a singlet.[2][5]

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample like Methyl (S)-(+)-mandelate, the spectrum can be

obtained using a KBr (potassium bromide) pellet. A small amount of the sample is ground

with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR

crystal.

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a

range of 4000 to 400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample is dissolved in a volatile organic solvent, such as

dichloromethane or ethyl acetate.
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Chromatographic Separation: For chiral analysis, a chiral capillary GC column is used, such

as one based on cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ G-TA). The oven

temperature is programmed to ensure separation of the enantiomers. For example, an

isothermal oven temperature of 140 °C has been used.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation.

The mass analyzer scans a specific mass-to-charge (m/z) range to detect the molecular ion

and its fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chiral compound like Methyl (S)-(+)-mandelate.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Methyl (S)-(+)-mandelate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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